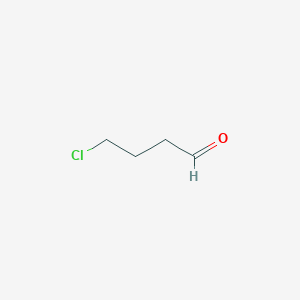

4-Clorobutiraldehído

Descripción general

Descripción

4-Chlorobutanal, also known as 4-chloro-2-butanone, is a synthetic organic compound with the chemical formula C4H7ClO. It is a colorless liquid with a pungent odor and a boiling point of 144°C. 4-Chlorobutanal is a versatile compound that is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals, as a reagent in analytical chemistry, and as a precursor for the synthesis of other compounds.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

4-Clorobutiraldehído: es un intermedio valioso en la síntesis orgánica. Se utiliza a menudo en la preparación de diversos compuestos orgánicos debido a su reactividad como aldehído. Puede experimentar reacciones de adición nucleófila para formar alcoholes, y también se emplea en la síntesis de gamma-lactonas, que son útiles en productos farmacéuticos y fragancias .

Investigación Farmacéutica

En la investigación farmacéutica, This compound sirve como precursor en la síntesis de ingredientes farmacéuticos activos (API). Su incorporación a las moléculas de fármacos puede alterar significativamente sus propiedades farmacocinéticas, como la solubilidad y la estabilidad metabólica .

Industria Química

La industria química utiliza This compound para la producción de agroquímicos, colorantes y otros productos químicos industriales. Su estructura halogenada lo convierte en un bloque de construcción versátil para la síntesis de moléculas más complejas .

Ciencia Ambiental

This compound: se estudia por su impacto ambiental, particularmente en términos de su biodegradabilidad y potencial para formar contaminantes orgánicos persistentes. La investigación en este campo tiene como objetivo comprender y mitigar cualquier efecto ambiental negativo .

Ciencia de Materiales

En la ciencia de materiales, This compound se explora por su papel en el desarrollo de nuevos materiales, como polímeros y resinas. Su grupo funcional permite la reticulación, lo que puede mejorar las propiedades de los materiales .

Investigación Bioquímica

Los bioquímicos estudian This compound para comprender sus interacciones con los sistemas biológicos. Esto incluye su papel como intermedio sintético en la producción de biomoléculas y sus efectos sobre las reacciones enzimáticas .

Química Analítica

This compound: se utiliza en química analítica como un estándar o reactivo en diversos análisis químicos. Sus propiedades bien definidas lo hacen adecuado para la calibración y las pruebas en espectroscopia y cromatografía .

Investigación Agroquímica

En la investigación agroquímica, This compound está involucrado en la síntesis de nuevos pesticidas y herbicidas. Su naturaleza halogenada puede contribuir al desarrollo de compuestos con modos de acción específicos contra plagas y malezas .

Mecanismo De Acción

Target of Action

It is known that similar compounds such as chlorobutanol interact with cell membranes .

Mode of Action

As a detergent, Chlorobutanol disrupts the lipid structure of the cell membrane and increases the cell permeability, leading to cell lysis . It induces conjunctival and corneal cell toxicity via causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity

Pharmacokinetics

Chlorobutanol has a long terminal half-life of 37 days, limiting its use as a sedative due to the considerable accumulation that will occur following multiple dosing

Result of Action

Chlorobutanol is known to cause cell lysis and induce cell toxicity

Propiedades

IUPAC Name |

4-chlorobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQLCJMCQWQQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10976944 | |

| Record name | 4-Chlorobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6139-84-0 | |

| Record name | 6139-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobutanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic applications of 4-Chlorobutanal?

A1: 4-Chlorobutanal serves as a key building block in synthesizing various compounds. It is frequently employed in reactions such as acetalization [, , ], ring-opening chloridization [], and nucleophilic substitution []. These reactions contribute to the synthesis of diverse molecules, including pharmaceuticals, natural products, and other valuable chemicals.

Q2: Can you provide an example of 4-Chlorobutanal's use in natural product synthesis?

A2: Researchers have successfully utilized 4-Chlorobutanal in the total synthesis of Mycalamide B, a potent antitumor agent isolated from the Mycale sponge []. This synthesis highlights the compound's utility in constructing complex molecules with potential therapeutic applications.

Q3: How is 4-Chlorobutanal utilized in the synthesis of heterocyclic compounds?

A3: 4-Chlorobutanal plays a crucial role in synthesizing the core ring systems of yuzurimine-type Daphniphyllum alkaloids []. The compound's reaction with hydroxylamine generates intermediate nitrones that undergo a sequence of cyclization and cycloaddition reactions, ultimately forming the desired heterocyclic framework.

Q4: Are there any studies focusing on the synthesis of 4-Chlorobutanal itself?

A4: Yes, research has explored efficient methods for synthesizing 4-Chlorobutanal [, , , ]. These methods often involve readily available starting materials and explore different synthetic routes to optimize yield and practicality for potential industrial applications.

Q5: What is the role of 4-Chlorobutanal in synthesizing tryptamine derivatives?

A5: 4-Chlorobutanal serves as a crucial precursor in the Grandberg Tryptamine Synthesis [, ]. It reacts with arylhydrazines to form indole rings, the core structure of tryptamine derivatives, which are essential building blocks for various pharmaceuticals and bioactive compounds.

Q6: Has the reactivity of 4-Chlorobutanal been investigated?

A6: Research has examined the neighboring group effect in 4-Chlorobutanal and its derivatives []. This research provides insights into the compound's reactivity and its behavior in various chemical reactions.

Q7: Are there alternative synthetic routes for reactions involving 4-Chlorobutanal?

A7: Yes, alternative synthetic methods utilizing phase-transfer catalysis have been explored for reactions typically employing 4-Chlorobutanal. This approach has been successfully applied to synthesize formylcyclopropane and alkyl cyclopropyl ketones [].

Q8: Have electrochemical methods been investigated in the context of 4-Chlorobutanal?

A8: Electrochemical oxidation techniques have been explored using 4-Chlorobutanal as a model substrate [, ]. These studies utilize N-oxopiperidinium salts as mediators in a two-phase system, offering alternative approaches for specific chemical transformations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B1267628.png)

![[4-(Acetyloxy)phenyl]acetic acid](/img/structure/B1267631.png)